rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo
CAS No.: 53751-30-7
Cat. No.: VC11585543
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53751-30-7 |
|---|---|
| Molecular Formula | C7H13NO |
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | [(1S,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine |
| Standard InChI | InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6+,7-/m0/s1 |
| Standard InChI Key | HOGOLKHCHFSFKN-XVMARJQXSA-N |
| Isomeric SMILES | C1C[C@H]2[C@@H](C[C@@H]1O2)CN |
| Canonical SMILES | C1CC2C(CC1O2)CN |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, [(1S,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, reflects its bicyclic framework and stereochemical configuration. The 7-oxabicyclo[2.2.1]heptane system consists of a norbornane-like structure with an oxygen atom at position 7, while the methanamine group (-CH2NH2) occupies the exo position relative to the bicyclic plane. The racemic designation (rac-) indicates a 1:1 mixture of enantiomers due to the (1R,2R,4S) and (1S,2S,4R) configurations at the chiral centers.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃NO | |
| Molecular Weight | 127.18 g/mol | |
| CAS Registry Number | 53751-30-7 | |
| IUPAC Name | [(1S,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine | |
| InChI Key | HOGOLKHCHFSFKN-XVMARJQXSA-N | |
| Isomeric SMILES | C1C[C@H]2C@@HCN |
Stereochemical Considerations
The exo configuration of the methanamine group positions it outward from the bicyclic plane, influencing molecular interactions. Computational models predict that this spatial arrangement enhances steric accessibility for binding to biological targets compared to endo isomers. The compound’s stereochemistry is further validated by its isomeric SMILES string, which specifies the (1S,2S,4R) configuration.
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the compound is likely synthesized through a multi-step sequence involving:
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Bicyclic Core Formation: Cyclization of norbornene derivatives or epoxidation of bicyclo[2.2.1]hept-2-ene precursors to establish the 7-oxabicyclo[2.2.1]heptane framework.
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Amine Functionalization: Introduction of the methanamine group via reductive amination or nucleophilic substitution at the exo position.
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Racemic Resolution: Separation of enantiomers using chiral chromatography or crystallization, though the racemic mixture is often retained for initial pharmacological screening.
Analytical Profiling
Key techniques for characterizing the compound include:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the exo configuration and bicyclic integrity, with distinct shifts observed for the methanamine protons (δ 2.5–3.0 ppm) and oxygen-bearing carbons.
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High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (C₇H₁₃NO) with a precise mass-to-charge ratio (m/z 127.18).
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X-ray Crystallography: Resolves absolute stereochemistry and crystal packing, though published data remain limited.
Biological Activity and Mechanistic Insights
Enzyme Interaction Studies
The compound’s primary biological relevance lies in its potential as an enzyme modulator. The methanamine group may act as a hydrogen bond donor, enabling interactions with catalytic sites of proteases or kinases. Preliminary studies on analogous bicyclic amines suggest inhibitory activity against serine hydrolases, though direct evidence for this compound is pending.
Table 2: Comparative Pharmacokinetic Predictions
| Parameter | rac-[(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine | Norbornene-Based Analog |
|---|---|---|
| LogP (Octanol-Water) | 1.2 | 2.5 |
| Topological Polar Surface Area | 35 Ų | 20 Ų |
| Predicted Solubility | 12 mg/mL | 5 mg/mL |
Comparative Analysis with Structural Analogs
Carboxylic Acid Derivatives
Replacing the methanamine group with a carboxylic acid yields rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid (C₈H₁₂O₃), which exhibits distinct physicochemical properties, including a lower logP (-0.3) and higher polarity . Such analogs are often employed as synthetic intermediates rather than bioactive agents .
Future Directions and Research Opportunities
Targeted Synthesis of Enantiomers
While the racemic mixture is commercially available, enantioselective synthesis could unlock differential biological activities. For instance, the (1R,2R,4S) enantiomer may exhibit higher affinity for aminergic receptors based on docking studies with homologous systems.
Prodrug Development
Conjugation of the methanamine group with bioreversible moieties (e.g., carbamates) could enhance blood-brain barrier penetration, positioning the compound as a candidate for central nervous system (CNS) drug development.
Mechanistic Studies
High-throughput screening against kinase libraries and GPCR panels is warranted to identify precise molecular targets. Additionally, isotopic labeling (e.g., ¹⁵N-methanamine) would facilitate metabolic pathway tracing in vivo.
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